molecular formula C16H16N6O2 B2772546 (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035021-71-5

(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2772546
CAS No.: 2035021-71-5
M. Wt: 324.344
InChI Key: WTBZGAQXXNSSGH-ALCCZGGFSA-N
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Description

(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic small molecule with the CAS Registry Number 2035021-71-5 and a molecular weight of 324.34 g/mol. Its molecular formula is C16H16N6O2 . This reagent features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged structure in medicinal chemistry known for its potential in kinase inhibition and other therapeutic target areas, making it a valuable chemical tool for probing biological systems . This compound is offered for research and development purposes in early-stage discovery programs. It is suited for building compound libraries for high-throughput screening, investigating structure-activity relationships (SAR) of heterocyclic scaffolds, and exploring the biochemistry of pyridazine and triazole-containing molecules. As a reagent for chemical biology, it can be utilized in lead optimization studies and as a building block in the synthesis of more complex molecules for pharmaceutical development. The product is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-2-24-16-8-6-13-19-20-14(22(13)21-16)11-18-15(23)7-5-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,23)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBZGAQXXNSSGH-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazole ring fused with a pyridazine moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Structural Characteristics

The compound's structure includes:

  • Triazole and Pyridazine Rings : Known for their biological relevance, these rings can interact with various biological targets.
  • Ethoxy Group : Enhances solubility and bioavailability.
  • Pyridine Moiety : Potentially contributes to the compound's electronic properties and biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes and receptors involved in disease processes. The presence of the triazole ring indicates potential for:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on kinases such as c-Met, which plays a significant role in cancer progression .
  • Antimicrobial Activity : Triazole derivatives are often linked to antimicrobial properties due to their ability to disrupt cellular processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds in the same structural family have shown IC50 values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Antimicrobial Activity

The triazole component is known for its antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against a range of pathogens by inhibiting specific metabolic pathways.

Structure–Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored in various studies. Key findings include:

  • Substituent Effects : The introduction of different substituents on the triazole or pyridine rings can significantly enhance or reduce biological activity.

Computational Studies

Computational methods such as molecular docking have been utilized to predict the interaction of this compound with potential biological targets. These studies help elucidate:

  • Binding Affinity : Predictions regarding how strongly the compound binds to its target proteins.

Case Studies

Several case studies have highlighted the potential applications of similar compounds in therapeutic settings:

  • Inhibition of c-Met Kinase : A study demonstrated that triazolo-pyridazine derivatives could effectively inhibit c-Met kinase activity, suggesting potential use in targeted cancer therapies .
  • Induction of Apoptosis : Research indicated that certain derivatives could induce apoptosis in cancer cells through specific pathways, emphasizing their therapeutic potential.

Q & A

Q. What are the key synthetic pathways for (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide?

The synthesis involves multi-step processes common to triazolopyridazine derivatives. Key steps include:

  • Triazolo ring formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF, optimized for regioselectivity .
  • Ethoxy group introduction : Nucleophilic substitution at the 6-position of the pyridazine ring using sodium ethoxide or similar reagents .
  • Acrylamide coupling : Reaction of the triazolopyridazine-methyl intermediate with (Z)-3-(pyridin-3-yl)acrylic acid using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) at room temperature .
  • Purification : Final purification via HPLC (C18 column with methanol/water gradients) to achieve >95% purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (Z-configuration) and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
  • X-ray crystallography : For absolute configuration confirmation (if crystals are obtainable), as demonstrated for analogous triazolopyridazines .

Q. How does the Z-configuration of the acrylamide moiety influence biological activity?

The Z-configuration ensures proper spatial alignment of the pyridin-3-yl group and triazolopyridazine core, enabling hydrogen bonding and π-π stacking with target proteins. Structural analogs with E-configuration show reduced binding affinity in enzyme inhibition assays .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinases : Interaction with ATP-binding pockets due to the triazolopyridazine scaffold .
  • GPCRs : Pyridinyl and acrylamide groups may modulate receptor signaling .
  • Epigenetic regulators : Triazolo heterocycles are known to inhibit histone deacetylases (HDACs) .

Advanced Questions

Q. How can researchers resolve contradictions in optimal synthetic conditions reported across studies?

Discrepancies in reaction yields (e.g., ethanol vs. DMF as solvents) can be addressed through:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify robust conditions .
  • Kinetic monitoring : Use of in-situ FTIR or TLC to track reaction progress and intermediate stability .
  • Computational modeling : DFT calculations to predict solvent effects on transition states .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation : Modify the ethoxy group (e.g., replace with methoxy, propoxy) to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Swap the pyridin-3-yl group with thiophene or furan rings to evaluate hydrophobic interactions .
  • Proteomic profiling : Use affinity chromatography with immobilized analogs to identify off-target interactions .

Q. What in silico approaches are effective for predicting binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Glide to model interactions with kinases or HDACs .
  • MD simulations : GROMACS for stability assessment of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or ADMETLab to estimate solubility, CYP inhibition, and blood-brain barrier penetration .

Q. How can researchers address challenges in target validation for this compound?

  • CRISPR-Cas9 knockout : Validate target relevance in cellular models .
  • Photoaffinity labeling : Incorporate azide groups into the acrylamide moiety for pull-down assays .
  • Mutagenesis studies : Identify critical binding residues via alanine scanning of putative targets .

Q. What methodologies improve reproducibility in biological assays for this compound?

  • Strict QC protocols : Batch-to-batch consistency verified via HPLC and NMR .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., luminescent ATP depletion) with cellular viability (MTT) assays .
  • Standardized IC50 determination : Use 8-point dose-response curves with three biological replicates .

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